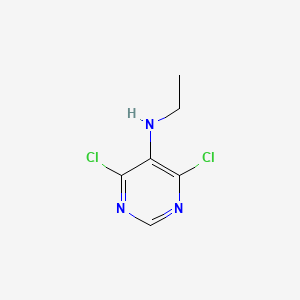

4,6-dichloro-N-ethylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-ethylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEMTMXDEZPQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro N Ethylpyrimidin 5 Amine

Direct Synthesis Pathways

The direct synthesis of 4,6-dichloro-N-ethylpyrimidin-5-amine hinges on the reactivity of the pyrimidine (B1678525) core, which is rendered susceptible to nucleophilic attack by the presence of electron-withdrawing halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of chlorine atoms, facilitates the addition of nucleophiles.

A primary route to synthesizing the target compound involves the direct reaction of a suitable trichlorinated pyrimidine precursor with ethylamine (B1201723). Specifically, 4,5,6-trichloropyrimidine (B159284) serves as an ideal starting material. In this reaction, ethylamine acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

The reaction of 2,4,6-trichloropyrimidine (B138864) with various amines has been shown to allow for selective substitution, suggesting that a similar selectivity can be achieved with 4,5,6-trichloropyrimidine. researchgate.net The chlorine atom at the C5 position is generally less reactive towards nucleophilic substitution than those at the C4 and C6 positions due to electronic factors. However, the introduction of an amino group can modulate the reactivity of the remaining chlorine atoms.

Alternatively, the synthesis can commence from 4,6-dichloropyrimidine (B16783) derivatives. The monoamination of 4,6-dichloropyrimidine with various amines, including those with significant steric hindrance, proceeds efficiently to yield 4-amino-6-chloropyrimidine (B18116) derivatives. nih.gov This established reactivity pattern underscores the feasibility of introducing an ethylamino group onto a dichlorinated pyrimidine core.

A plausible synthetic strategy involves the selective reaction of 4,5,6-trichloropyrimidine with one equivalent of ethylamine. By carefully controlling the reaction conditions, such as temperature and stoichiometry, a mono-substitution can be favored, yielding the desired this compound. The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with ethylamine to produce 4,6-dichloro-N-ethylpyrimidin-2-amine demonstrates the direct introduction of an ethylamino group onto a dichlorinated pyrimidine ring through an SNAr mechanism. researchgate.net

Another potential, though less direct, pathway is the N-ethylation of the precursor 5-amino-4,6-dichloropyrimidine (B16409). This would involve a separate alkylation step following the synthesis of the amino-pyrimidine intermediate. General methodologies for the mono-selective N-alkylation of primary amines are well-established and could be adapted for this purpose. researchgate.net

Strategies for Regioselective Functionalization of the Pyrimidine Core

The regioselectivity of nucleophilic substitution on the pyrimidine ring is a critical factor in these synthetic pathways. In polysubstituted chloropyrimidines, the different positions on the ring exhibit varying degrees of reactivity. For instance, in 2,4,6-trichloropyrimidine, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. This selectivity is influenced by the electronic properties of the ring and the nature of the nucleophile.

The synthesis of 4,6-diamino-5-alkoxypyrimidines from 4,6-dichloro-5-methoxypyrimidine (B156074) demonstrates a controlled, sequential SNAr approach, allowing for regiochemical control over the introduction of different amino groups. nih.gov This principle of sequential, regioselective substitution is fundamental to designing a rational synthesis for asymmetrically substituted pyrimidines like this compound.

Precursor Synthesis and Halogenation Techniques

The availability of appropriately halogenated precursors is essential for the synthesis of the target molecule. These precursors are typically generated through the chlorination of hydroxypyrimidine derivatives.

Chlorination of Hydroxypyrimidine Derivatives

The conversion of hydroxypyrimidines (or their tautomeric keto forms, pyrimidones) into chloropyrimidines is a standard and crucial transformation. google.com The synthesis of 4,5,6-trichloropyrimidine, a key starting material, can be achieved by chlorinating 4,6-dihydroxypyrimidine (B14393). chemicalbook.com

Common chlorinating agents for this purpose include phosphorus oxychloride (POCl3) and sulfuryl chloride (SO2Cl2). The reaction is often performed in the presence of a tertiary amine, such as triethylamine (B128534) or N,N-dimethylcyclohexylamine, which acts as a catalyst and acid scavenger. google.comchemicalbook.com For example, 4,6-dihydroxypyrimidine can be treated with sulfuryl chloride followed by phosphorus oxychloride and triethylamine to yield 4,5,6-trichloropyrimidine. chemicalbook.com Similarly, the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines is accomplished by chlorinating the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) precursors using a Vilsmeier-Haack-Arnold reagent. nih.gov

A general scheme for this chlorination process is outlined in the table below, showcasing typical reagents and conditions.

Table 1: Chlorination of Hydroxypyrimidine Precursors

| Starting Material | Chlorinating Agent(s) | Additive/Solvent | Product |

|---|---|---|---|

| 4,6-Dihydroxypyrimidine | SO2Cl2, POCl3 | Triethylamine, Chlorobenzene | 4,5,6-Trichloropyrimidine |

| 4,6-Dihydroxypyrimidine | POCl3 | N,N-Dimethylcyclohexylamine | 4,6-Dichloropyrimidine |

| 2-Amino-4,6-dihydroxypyrimidines | Vilsmeier-Haack Reagent | N/A | 2-Amino-4,6-dichloropyrimidines |

| 2,5-Diamino-4,6-dihydroxypyrimidine | Chlorinating Agent | Amide | 2,5-Diamino-4,6-dichloropyrimidine |

This chlorination step provides the activated pyrimidine core necessary for the subsequent nucleophilic substitution reactions that lead to the final product.

Utilization of Chlorinating Agents (e.g., Phosphorus Oxychloride, Phosgene)

The conversion of 4,6-dihydroxypyrimidine precursors to their corresponding 4,6-dichloro derivatives is a cornerstone of this synthesis. Phosphorus oxychloride (POCl₃) is a widely employed and effective reagent for this chlorination. researchgate.net The reaction typically involves heating the dihydroxy pyrimidine substrate with an excess of phosphorus oxychloride. oregonstate.edugoogle.com

Often, a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is added to the reaction mixture. oregonstate.edudeepdyve.com The amine acts as a catalyst and acid scavenger, facilitating the reaction. The process is generally applicable to substituted hydroxypyrimidines. oregonstate.edu For instance, the synthesis could start from a precursor like 4,6-dihydroxy-5-nitropyrimidine, which is first chlorinated using POCl₃ before the nitro group is reduced and alkylated. Another approach involves the direct chlorination of a pre-formed N-ethyl-5-aminopyrimidine-4,6-diol. Phosgene can also be used for such chlorinations, often in the presence of a suitable base. google.com

The general mechanism involves the activation of the pyrimidine's hydroxyl groups (in their tautomeric keto form) by phosphorus oxychloride, followed by nucleophilic substitution by chloride ions to yield the dichlorinated product. researchgate.net

Vilsmeier-Haack Reagent Applications in Pyrimidine Dichlorination

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis. ijpcbs.comwikipedia.org While it is most famous for formylation reactions, it is also highly effective for the dichlorination of dihydroxypyrimidines. ijpcbs.com

An optimized procedure has been developed to convert 2-amino-4,6-dihydroxypyrimidine analogs into 5-substituted 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack reagent. nih.gov This methodology is directly applicable to the synthesis of the target compound's precursors. The reaction involves treating the dihydroxypyrimidine with the pre-formed Vilsmeier-Haack reagent (POCl₃/DMF). ijpcbs.commdpi.com This reagent not only serves as the chlorinating agent but also as the reaction medium in some cases. mdpi.com The use of the Vilsmeier-Haack reagent is considered an efficient and mild method for achieving such transformations on reactive heterocyclic substrates. ijpcbs.com

Functional Group Interconversions on Pyrimidine Systems

The synthesis of this compound requires the presence of an ethylamino group at the C5 position. This is typically achieved through functional group interconversion on the dichlorinated pyrimidine ring. A common and effective strategy is the reduction of a nitro group.

For example, a precursor such as 4,6-dichloro-5-nitropyrimidine (B16160) can be synthesized and subsequently reduced to 5-amino-4,6-dichloropyrimidine. The reduction can be carried out using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation. google.com Following the formation of the 5-amino group, N-alkylation can be performed to introduce the ethyl group, yielding the final product. Alternatively, the synthesis may start with a 5-nitropyrimidine (B80762) already bearing the N-ethyl group, which is then subjected to chlorination and subsequent reduction.

Another pathway involves the direct displacement of a leaving group at the C5 position with ethylamine. However, the reduction of a nitro group is a more frequently documented approach for introducing the 5-amino functionality onto the pyrimidine ring. google.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, solvent, reaction time, and the stoichiometry of reagents. mdpi.comresearchgate.net

In chlorination reactions using phosphorus oxychloride, the reaction time and temperature are critical. Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. deepdyve.com For example, when using tertiary amines like N,N-dimethylaniline, side reactions can occur where the amine itself acts as a nucleophile, leading to undesired N-methylanilino byproducts. deepdyve.com The choice of solvent can also influence the reaction's outcome; solvents like acetonitrile, tetrahydrofuran, or even excess POCl₃ can be used. mdpi.comresearchgate.net

The table below summarizes key parameters that are typically optimized for chlorination and subsequent reduction steps in the synthesis of related aminopyrimidines. deepdyve.comgoogle.commdpi.com

| Reaction Step | Parameter | Condition Range | Impact on Yield/Selectivity |

|---|---|---|---|

| Chlorination (POCl₃) | Temperature | 70°C - 110°C | Higher temperatures can increase reaction rate but may also promote byproduct formation. |

| Reaction Time | 2 - 24 hours | Longer times may be needed for less reactive substrates but increase the risk of side reactions. deepdyve.com | |

| Amine Catalyst | N,N-diethylaniline, Hunig's base | Choice of amine can affect reaction rate and the profile of byproducts. google.comoregonstate.edu | |

| Nitro Group Reduction | Reducing Agent | Fe/Acetic Acid, Catalytic Hydrogenation (e.g., Pt/C) | The choice of agent depends on the presence of other functional groups; catalytic hydrogenation is clean but the catalyst can be expensive. google.com |

| Temperature | 0°C - 65°C | Exothermic reactions may require cooling to maintain selectivity. google.com | |

| Solvent | Acetic Acid/Methanol (B129727), Ethanol (B145695) | Solvent choice affects reagent solubility and reaction rate. google.com |

Purification and Isolation Strategies in Synthetic Procedures

Post-synthesis, a robust purification strategy is essential to isolate this compound in high purity. This typically involves a combination of chromatographic methods and recrystallization.

Chromatographic Separation Techniques (e.g., Column Chromatography, TLC)

Chromatographic techniques are indispensable for both monitoring the progress of the reaction and for the purification of the final product. uw.edu Thin-layer chromatography (TLC) is routinely used to track the consumption of starting materials and the formation of the product. mdpi.com A common solvent system for TLC analysis of related pyrimidines is a mixture of methanol and dichloromethane (B109758). mdpi.com

For preparative separation, flash column chromatography is the method of choice. orgsyn.org The stationary phase is typically silica (B1680970) gel. Given that the target compound is a basic amine, interactions with the acidic silica gel can lead to poor separation and band tailing. biotage.com To mitigate this, a small amount of a competing amine, such as triethylamine or ammonia, is often added to the eluent (mobile phase). biotage.com This neutralizes the acidic sites on the silica, resulting in better peak shape and improved separation. Common mobile phases include gradients of ethyl acetate (B1210297) in hexanes or methanol in dichloromethane, modified with a basic additive. uw.edubiotage.com

Recrystallization and Solvent-Based Purification Protocols

Recrystallization is a powerful technique for the final purification of the isolated solid product. The principle involves dissolving the crude compound in a minimum amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities behind in the solvent.

The selection of an appropriate solvent or solvent system is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a solvent pair is used, where the compound is soluble in one solvent (e.g., dichloromethane or ethanol) and insoluble in another (e.g., hexanes or petroleum ether). google.com The crude product is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. Upon gentle heating to redissolve the solid followed by slow cooling, pure crystals are formed. Filtration of the resulting precipitate followed by drying under vacuum yields the purified compound. google.comnih.gov

Advanced Purification Methods for this compound

The isolation and purification of the target compound, this compound, are critical steps to ensure a high degree of purity, which is essential for its subsequent use in synthetic applications. While specific detailed research on the advanced purification of this compound is not extensively documented, methodologies applied to structurally similar dichloropyrimidine derivatives can be adapted to achieve high purity. These methods primarily include recrystallization and column chromatography, which are effective in removing starting materials, by-products, and other impurities.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for the successful implementation of this method. For compounds similar to this compound, a mixed solvent system is often employed. For instance, the purification of a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), has been successfully achieved by crystallization from a mixture of dichloromethane and a non-polar solvent like petroleum ether. google.com This approach allows for the dissolution of the crude product in a good solvent (dichloromethane) at an elevated temperature, followed by the addition of a poor solvent (petroleum ether) to induce crystallization upon cooling, leaving impurities dissolved in the mother liquor. The choice of solvents and their ratios would need to be optimized for this compound to maximize yield and purity.

Column Chromatography

Column chromatography is a versatile and highly effective method for the separation and purification of individual compounds from a mixture. For dichloropyrimidine derivatives, silica gel is a commonly used stationary phase. The selection of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent and a moderately polar solvent. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.

For example, the purification of N-substituted 6-chloropyrimidin-4-amines has been accomplished using silica gel column chromatography with a gradient elution system of hexanes and dichloromethane, followed by dichloromethane and methanol. nih.gov Another similar compound, 4,6-dichloro-N-ethylpyrimidin-2-amine, was purified using a gradient of ethyl acetate in hexanes. researchgate.net Based on these examples, a similar strategy can be employed for this compound. An initial elution with a low-polarity solvent system (e.g., hexane/ethyl acetate) would elute non-polar impurities, while a gradual increase in the polarity of the mobile phase would allow for the elution of the desired product, leaving more polar impurities adsorbed on the silica gel. The fractions would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to identify and combine the pure fractions.

Below is a hypothetical data table illustrating potential parameters for the advanced purification of this compound, based on methods used for analogous compounds.

Table 1: Hypothetical Purification Parameters for this compound

| Purification Method | Stationary Phase / Solvent System | Key Parameters | Expected Purity |

|---|---|---|---|

| Recrystallization | Dichloromethane / Hexane | - Dissolution at 40°C - Slow cooling to 0-5°C - Solvent Ratio (v/v): 1:3 | >98% |

| Column Chromatography | Silica Gel (230-400 mesh) | - Eluent: Ethyl Acetate / Hexane gradient (e.g., 5% to 30% Ethyl Acetate) - Column Dimensions: 50 cm x 5 cm for a 10g crude sample - Fraction size: 20 mL | >99% |

Reactivity Profile and Transformational Chemistry of 4,6 Dichloro N Ethylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of chemical transformation for 4,6-dichloro-N-ethylpyrimidin-5-amine involves the sequential displacement of its two chlorine atoms at positions C4 and C6 by a variety of nucleophiles. These reactions are foundational for the synthesis of a diverse array of polysubstituted pyrimidines.

The two chlorine atoms at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. Consequently, the initial nucleophilic attack can occur at either position, leading to a mono-substituted intermediate. The introduction of the first nucleophile breaks this symmetry, and the electronic properties of both the incoming group and the remaining N-ethylamine substituent will influence the position of any subsequent substitution. Generally, the reaction conditions, such as temperature, solvent, and base, can be controlled to favor either mono- or di-substitution. mdpi.com

The displacement of the chloro groups by nitrogen nucleophiles is a well-established and versatile reaction for functionalizing the 5-amino-4,6-dichloropyrimidine (B16409) scaffold. mdpi.com These amination reactions typically proceed by heating the substrate in a suitable solvent, such as ethanol (B145695) or isopropanol, in the presence of the amine and often a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. researchgate.net A wide range of primary and secondary amines, including aliphatic, cyclic, and aromatic amines, can be employed to generate libraries of 4,6-diaminopyrimidine (B116622) derivatives. mdpi.com

While specific kinetic data for this compound is not extensively documented, the general reactivity pattern can be inferred from analogous systems. The reaction proceeds via a Meisenheimer-like intermediate, and its stability is enhanced by the electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogens.

Table 1: Representative Amination Reactions on the 4,6-Dichloropyrimidine (B16783) Core This table is illustrative of the general reactivity and is based on studies of closely related 5-amino-4,6-dichloropyrimidine analogues.

| Nucleophile (Amine) | Product Structure (Mono-substituted) | Typical Conditions |

| Cyclopentylamine | 4-Chloro-6-(cyclopentylamino)-N-ethylpyrimidin-5-amine | Amine, TEA, EtOH, Reflux nih.gov |

| Morpholine | 4-(4-Chloro-6-(ethylamino)pyrimidin-5-yl)morpholine | Amine, DIPEA, i-PrOH, 80 °C |

| Aniline | 4-Chloro-N-ethyl-N'-phenylpyrimidine-5,6-diamine | Amine, K2CO3, DMF, 100 °C |

In addition to amines, oxygen-based nucleophiles can readily displace the chlorine atoms. Reactions with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, in their corresponding alcohol solvents lead to the formation of 4-alkoxy-6-chloro or 4,6-dialkoxy derivatives. The choice between mono- or di-alkoxylation is typically controlled by stoichiometry and reaction temperature.

Furthermore, under certain conditions, solvolysis can compete with or even dominate other nucleophilic substitutions. For instance, when amination reactions are conducted in an alcohol solvent, particularly with stronger bases like sodium hydroxide, the formation of alkoxide ions in situ can lead to a mixture of amino- and alkoxy-substituted products. mdpi.comresearchgate.net This highlights the competition between the intended nucleophile (amine) and the solvent-derived nucleophile (alkoxide). mdpi.com In some cases, the alkoxy group can be displaced by an amine in a subsequent step, suggesting it can also function as a leaving group, although generally chlorine is preferred. chemrxiv.org

Table 2: Examples of Alkoxylation and Solvolysis

| Nucleophile/Solvent | Product Structure | Reaction Type |

| Sodium Methoxide | 4-Chloro-6-methoxy-N-ethylpyrimidin-5-amine | Alkoxylation |

| Ethanol / NaOH | 4-Chloro-6-ethoxy-N-ethylpyrimidin-5-amine | Solvolysis/Alkoxylation researchgate.net |

| Benzyl Alcohol / DBU | 4-(Benzyloxy)-6-chloro-N-ethylpyrimidin-5-amine | Alkoxylation chemrxiv.org |

The chloro groups of the pyrimidine ring are also susceptible to displacement by sulfur nucleophiles. Reactions with thiols (R-SH) in the presence of a base, or with pre-formed thiolates (R-S⁻ Na⁺), yield thioether derivatives. These reactions are analogous to those with amine and oxygen nucleophiles. The existence of related compounds such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) in the chemical literature strongly supports the feasibility of these transformations on the 4,6-dichloro-5-aminopyrimidine scaffold. nih.govgoogle.com Such reactions are crucial for introducing sulfur-containing moieties, which are important pharmacophores in medicinal chemistry.

The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are profoundly influenced by the electronic properties of its substituents. In this compound, the key substituent is the N-ethylamine group at the C5 position.

An amino group at C5 is generally considered to be electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The lone pair on the nitrogen can donate electron density into the pyrimidine ring. This electron donation would be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawn pyrimidine. However, the powerful electron-withdrawing effect of the two ring nitrogens still renders the C4 and C6 positions highly electrophilic and susceptible to attack. The presence of any substituent at the 5-position has been shown to modulate the inhibitory properties of 2-amino-4,6-dichloropyrimidines in biological assays, indicating the electronic and steric importance of this position. nih.govnih.govresearchgate.net

In symmetrically substituted 4,6-dichloropyrimidine derivatives, the two chlorine atoms are electronically equivalent. mdpi.com After the first substitution, the electronic nature of the newly introduced group dictates the reactivity of the second chlorine atom. An electron-donating group will decrease the electrophilicity of the remaining C-Cl bond, making the second substitution more difficult, whereas an electron-withdrawing group will facilitate it.

Selective Displacement of Halogen Atoms

Reactions Involving the Exocyclic N-Ethylamine Moiety

Beyond the SNAr reactions on the pyrimidine core, the exocyclic N-ethylamine group possesses its own reactivity profile, characteristic of a secondary amine. Although it is attached to an aromatic ring, the nitrogen atom retains a lone pair of electrons, making it nucleophilic and basic.

Potential transformations involving this group include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the corresponding N-acyl derivative (an amide).

N-Alkylation: Treatment with alkyl halides could potentially lead to a tertiary amine, although this may be complicated by competing reactions at the ring nitrogens (quaternization) or SNAr reactions if performed under harsh conditions.

Condensation Reactions: If a neighboring group allows, such as a formyl group at C5 in an analogous compound, the amino group can participate in condensation reactions to form imines or be involved in cyclization to generate fused heterocyclic systems. mdpi.com

While specific literature detailing these transformations for this compound is sparse, these reactions are fundamental transformations for amino groups and are expected to be feasible under appropriate conditions. The nucleophilicity of the exocyclic amine is, however, reduced by the electron-withdrawing character of the dichloropyrimidine ring.

Acylation and Sulfonylation of the Amine Group

The secondary amine functionality of this compound is amenable to standard acylation and sulfonylation reactions. These transformations are crucial for introducing a variety of functional groups, which can modulate the electronic properties of the molecule or serve as handles for further chemical modifications.

Acylation is typically achieved by treating the parent amine with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct. This reaction converts the secondary amine into a tertiary amide.

Sulfonylation follows a similar pathway, employing sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield the corresponding sulfonamide. These reactions are fundamental in medicinal chemistry for creating derivatives with altered pharmacokinetic profiles. nih.gov The resulting sulfonamides are generally stable compounds.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride, Benzoyl chloride | N-acyl-4,6-dichloro-N-ethylpyrimidin-5-amine |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-sulfonyl-4,6-dichloro-N-ethylpyrimidin-5-amine |

Condensation Reactions with Carbonyl Compounds

The N-ethylamino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. wikipedia.org In an acidic environment, the reaction between a primary or secondary amine and a carbonyl group typically leads to the formation of an iminium salt after the elimination of water. wikipedia.org This reaction proceeds through a hemiaminal intermediate. wikipedia.org The reversibility of these reactions often requires the removal of water to drive the equilibrium towards the product. wikipedia.org Such transformations are foundational in the synthesis of various heterocyclic structures. For instance, related 4-amino-pyrimidine-5-carboxamides can react with aldehydes to form an iminium intermediate that undergoes cyclization to create a pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov

| Carbonyl Reactant | Reaction Condition | Intermediate/Product |

| Aldehyde (R-CHO) | Acid catalysis, water removal | Iminium salt |

| Ketone (R-C(O)R') | Acid catalysis, water removal | Iminium salt |

Derivatization for Ligand Synthesis

The structure of this compound is a valuable scaffold for the synthesis of specialized ligands for transition metal coordination. The nitrogen atoms within the pyrimidine ring and the exocyclic amine can act as coordination sites. Further derivatization of the amine group or substitution of the chlorine atoms allows for the creation of bidentate or polydentate ligands. For example, palladium-catalyzed C-N cross-coupling reactions can be used to introduce additional coordinating groups, enabling the rapid generation of novel N-heterocyclic carbene (NHC) ligands. nih.gov Amide-based monophosphine ligands have also been synthesized and used to create P,N-coordinated palladium complexes for catalysis. rsc.org

Metal-Catalyzed Coupling Reactions at Halogenated Positions

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are excellent handles for metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are highly effective for activating the C-Cl bonds on the electron-deficient pyrimidine ring.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the dichloropyrimidine with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is widely used for synthesizing biaryl compounds. researchgate.net Studies on 2,4-dichloropyrimidines and 4,6-dichloropyrimidine have shown that these reactions are highly efficient and can be regioselective, often favoring substitution at the C4 position under controlled conditions. researchgate.netmdpi.com Common catalysts include Pd(PPh₃)₄ with bases like K₂CO₃ or K₃PO₄ in solvents such as 1,4-dioxane. mdpi.commdpi.com

Heck Reaction : The Heck reaction couples the dichloropyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted pyrimidine with a new carbon-carbon double bond. organic-chemistry.org The reaction typically yields the trans isomer of the resulting alkene. organic-chemistry.org While less common for dichloropyrimidines compared to the Suzuki coupling, it remains a powerful tool for C-C bond formation. nih.govresearchgate.net

Sonogashira Coupling : This reaction couples the dichloropyrimidine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is a highly reliable method for synthesizing aryl alkynes. rsc.org Research on the Sonogashira coupling of 4,6-dichloro-2-pyrone has demonstrated high regioselectivity for the 6-position, suggesting that selective functionalization of this compound is also feasible. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | C-C (sp²-sp²) |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) |

Copper-Catalyzed Reactions

While palladium catalysis is dominant, copper-based systems also play a significant role in cross-coupling chemistry. Copper can be used as a primary catalyst or as a co-catalyst. Copper-catalyzed reactions, such as the Ullmann condensation, are used for forming C-N, C-O, and C-S bonds. In the context of Sonogashira coupling, copper(I) iodide is a crucial co-catalyst that facilitates the reaction. organic-chemistry.org More recently, copper-catalyzed Suzuki and Sonogashira reactions have been developed as more economical alternatives to palladium-based systems. nih.gov These methods offer an alternative route for the functionalization of the C-Cl bonds of this compound.

Cyclization and Annulation Reactions for Fused Heterocyclic Systems

The strategic placement of reactive groups on the this compound scaffold enables its use in the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions involve the formation of one or more new rings attached to the pyrimidine core.

For example, a related starting material, 4,6-dichloro-5-formylpyrimidine, can undergo a multi-component reaction with primary amines and aldehydes. nih.gov This process involves the formation of an iminium intermediate followed by an intramolecular amide addition to construct the 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one core. nih.gov Similarly, derivatization of the N-ethylamino group of this compound to introduce a nucleophilic moiety could facilitate an intramolecular SNAr reaction, where the nucleophile displaces one of the adjacent chlorine atoms to form a new five- or six-membered ring. Such intramolecular cyclizations are a powerful strategy for building complex polycyclic systems from simple pyrimidine precursors. nih.gov Annulation reactions, which involve the formation of a new ring onto an existing one, can also be employed to construct novel heterocyclic frameworks. researchgate.net

Lack of Specific Research Data on Fused Pyrimidine Synthesis from this compound

Following a comprehensive search of scientific literature and patent databases for the reactivity and transformational chemistry of this compound, no specific studies detailing its direct application in the construction of triazolo-, pyrrolo-, or other fused pyrimidine systems were identified. The existing research on the synthesis of such fused heterocyclic systems typically originates from other, structurally related pyrimidine precursors.

While the broader class of dichloropyrimidines serves as versatile building blocks in heterocyclic synthesis, the specific reaction pathways for the N-ethyl substituted aminopyrimidine requested are not documented in the available literature. Research in this area often focuses on derivatives with different substitution patterns. For instance, the synthesis of nih.govrjpbr.comdntb.gov.uatriazolo[4,5-d]pyrimidine cores, such as in the pharmaceutical agent Ticagrelor, starts from the analogous compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. This highlights the potential for 5-amino-4,6-dichloropyrimidines to undergo cyclization to form fused triazole systems, but specific experimental details and findings for the N-ethyl variant are absent.

General synthetic strategies for triazolopyrimidines often involve the annulation of a triazole ring onto a pyrimidine core or vice versa. rjpbr.comdntb.gov.uanih.gov These methods include reactions of aminotriazoles with 1,3-dicarbonyl compounds or the cyclocondensation of pyrimidine derivatives bearing suitable functional groups. researchgate.net Similarly, the construction of other fused pyrimidines, such as pyrrolopyrimidines or thiazolopyrimidines, relies on the reactivity of functionalized pyrimidine precursors that can undergo intramolecular or intermolecular cyclization reactions. mdpi.comnih.gov

However, without specific studies on this compound, any discussion on its role in forming fused pyrimidines would be speculative and fall outside the required scope of detailing established research findings. The chloro groups at positions 4 and 6 are expected to be susceptible to nucleophilic substitution, and the vicinal amino group at position 5 could, in principle, participate in cyclization reactions to form fused five-membered rings. Nevertheless, the precise conditions and resulting products for such transformations with this compound have not been reported.

Due to the lack of specific data, a detailed section on the "Construction of Triazolo-, Pyrrolo-, and Other Fused Pyrimidines" using this compound as a starting material cannot be provided at this time.

Spectroscopic Characterization and Structural Elucidation of 4,6 Dichloro N Ethylpyrimidin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For 4,6-dichloro-N-ethylpyrimidin-5-amine, the spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine (B1678525) ring proton. The ethyl group typically presents as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling. The amino proton (-NH) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The pyrimidine ring is expected to have a single proton, which would appear as a singlet.

In the analysis of related pyrimidine derivatives, similar patterns are observed. For instance, in N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine, the proton on the pyrimidine ring (H5) appears as a singlet at 6.29 ppm, while the proton at the H2 position is observed at 8.29 ppm. mdpi.com The NH proton in this derivative is noted as a broad singlet at 5.62 ppm. mdpi.com The study of various substituted aminopyrimidines often reveals broadening of lines for NH and heterocyclic ring protons, which can be indicative of tautomeric equilibria. mdpi.com

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine | H5 (pyrimidine) | 6.29 | s | mdpi.com |

| H2 (pyrimidine) | 8.29 | s | ||

| NH | 5.62 | br. s | ||

| 3-Chloroaniline Derivative | NH₂ | 3.66 | br, s | rsc.org |

| Aromatic CH | 6.46-7.01 | m | ||

| 4-Aminopyridine Derivative | NH₂ | 5.06 | br, s | rsc.org |

| Pyridine CH | 6.55, 7.95 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this compound, signals are expected for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbons attached to the chlorine atoms (C4 and C6) are expected to be significantly deshielded and appear at a downfield chemical shift.

Analysis of related structures provides insight into the expected chemical shifts. For example, in the related compound 5-Amino-4,6-dichloro-2-methylpyrimidine, characteristic signals for the pyrimidine ring carbons are observed. chemicalbook.com Similarly, for N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine, the pyrimidine carbons C5, C4, C2, and C6 resonate at 103.3, 155.4, 158.4, and 163.4 ppm, respectively. mdpi.com These values highlight the typical chemical shift ranges for carbons in a substituted dichloropyrimidine ring.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidin-4-amine | C5 | 103.3 | mdpi.com |

| C4 | 155.4 | ||

| C2 | 158.4 | ||

| C6 | 163.4 | ||

| 3-Chloroaniline Derivative | Aromatic C | 113.3 | rsc.org |

| Aromatic C | 114.9 | ||

| Aromatic C | 130.4 | ||

| Aromatic C-N | 147.8 | ||

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) derivative (IV) | C=O | 165.4 | mdpi.com |

| C=N | 157.9, 156.6 | ||

| CCl₃ | 101.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the ethyl group by showing a cross-peak between the -CH₂ and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbons of the ethyl group and the protonated carbon of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the position of the ethylamino group. Expected correlations would include those from the methylene protons of the ethyl group to the C5 carbon of the pyrimidine ring, and from the pyrimidine H2 proton to carbons C4 and C6. The application of HMBC has been documented in the structural analysis of complex pyrimidine-fused heterocyclic systems. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. nih.gov For this compound (C₆H₇Cl₂N₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, further confirming the structure.

HRMS has been successfully employed to characterize various dichloropyrimidine derivatives. For example, the HRMS (MALDI-TOF) analysis of N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidine derivative showed an observed m/z of 333.1866 for [M+H]⁺, which closely matched the calculated value of 333.1841. mdpi.com Similarly, a derivative of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde was analyzed by HR-MS, with a found mass of 284.1263 against a calculated mass of 284.1273.

| Compound | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| N-[2-(1-Adamantyl)ethyl]-6-chloropyrimidine Derivative | [M+H]⁺ | 333.1841 | 333.1866 | mdpi.com |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde Derivative | [M] | 284.1273 | 284.1263 | |

| 6-(1H-Benzo[d]imidazol-1-yl) Derivative | [M+H]⁺ | 332.1506 | 332.1504 | rsc.org |

Ionization Techniques (e.g., ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of moderately polar organic molecules. nih.gov It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. The analysis of this compound by ESI-MS would be expected to show a prominent [M+H]⁺ ion. This technique is frequently used in the characterization of complex synthetic molecules, including various heterocyclic compounds and potential drug candidates. researchgate.netmdpi.com The course of reactions involving pyrimidine derivatives is often monitored by LC-MS, which commonly utilizes ESI as the ionization source. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key structural features: the pyrimidine ring, the secondary amine, the ethyl group, and the carbon-chlorine bonds. vandanapublications.comvandanapublications.com

The N-H stretching vibration of the secondary amine group is typically observed as a distinct band in the 3500–3200 cm⁻¹ region. vandanapublications.com The pyrimidine ring itself gives rise to several characteristic vibrations, including C=N and C=C stretching bands, which commonly appear in the 1600–1450 cm⁻¹ range. tandfonline.com Aromatic C-H stretching vibrations are generally found around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group would appear in the 3000-2850 cm⁻¹ region. Furthermore, the presence of halogen substituents is confirmed by the C-Cl stretching vibrations, which are typically found in the fingerprint region, often around 700 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3500 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Ethyl) | Stretching | 3000 - 2850 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum reveals the wavelengths at which electronic transitions occur, offering information about the molecule's chromophores and conjugation.

For organic molecules like this compound, the most common electronic transitions are π → π* and n → π. libretexts.org The pyrimidine ring, an unsaturated heterocyclic system, contains both π electrons and non-bonding (n) electrons on the nitrogen atoms. These features allow for both types of transitions. The π → π transitions are typically of high intensity and occur in conjugated systems, while the n → π* transitions are of lower intensity. shu.ac.uk The presence of the amino group and chlorine atoms as substituents on the pyrimidine ring can influence the energy of these transitions, often causing a shift in the absorption maximum (λmax). Specifically, an ethyl group at the 5-position can induce a bathochromic (red) shift due to enhanced conjugation. The electronic transitions are also sensitive to solvent polarity; n → π* transitions often experience a hypsochromic (blue) shift with increasing solvent polarity. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | π bonding to π* antibonding | 200 - 400 |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Confirmation

Table 3: Crystallographic Data for a Related Dichloropyrimidine Derivative (2,4-Dichloropyrimidine)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₄H₂Cl₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.5090 (15) | researchgate.net |

| b (Å) | 10.776 (2) | researchgate.net |

| c (Å) | 7.1980 (14) | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of 4,6-dichloro-N-ethylpyrimidin-5-amine. This method offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure and geometry of the molecule.

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. For molecules with flexible groups, such as the ethyl group in this compound, conformational analysis is performed to identify the lowest energy conformer. This process involves systematically rotating rotatable bonds and calculating the energy of each resulting conformation. For similar heterocyclic systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles of the optimized structure. The resulting data provides a precise three-dimensional model of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Dichlorinated Heterocyclic Amine (Data is hypothetical and for illustrative purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C4-Cl | 1.735 | |

| C6-Cl | 1.735 | |

| C5-N(amine) | 1.402 | |

| N(amine)-C(ethyl) | 1.458 | |

| C(ethyl)-C(methyl) | 1.532 | |

| C4-C5-C6: 118.5 |

Note: This data is illustrative and not from a direct study of this compound.

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. For chloro-substituted pyrimidines, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atoms, indicating their susceptibility to electrophilic attack. The area around the amine proton would exhibit a positive potential (blue region), highlighting it as a site for nucleophilic interaction.

Natural Population Analysis (NPA) provides a method for assigning partial atomic charges. In this compound, the chlorine and nitrogen atoms are expected to carry negative charges due to their high electronegativity, while the carbon atoms bonded to them would have positive charges. This charge distribution is critical for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. For dichlorinated aromatic compounds, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the ring and the chlorine atoms. This distribution helps in predicting the sites for nucleophilic and electrophilic attacks.

Table 2: Illustrative FMO Parameters for a Substituted Pyrimidine (Data is hypothetical and for illustrative purposes)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

Note: This data is illustrative and not from a direct study of this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. In molecules like this compound, significant interactions would be expected between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of the pyrimidine ring (n → π* and π → π* interactions). These interactions contribute to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified to assess the strength of the electronic delocalization.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative framework for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For instance, a high chemical hardness value, derived from a large HOMO-LUMO gap, indicates high stability and low reactivity.

Table 3: Illustrative Quantum Chemical Descriptors (Data is hypothetical and for illustrative purposes)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

Note: This data is illustrative and not from a direct study of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules like this compound, providing insights that complement experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for these purposes.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable application of computational chemistry in structural elucidation. Quantum chemistry-based approaches, including ab initio and DFT methods, have been shown to be precise in predicting 1H chemical shifts for chloropyrimidine species. acs.org For 13C chemical shifts, while database-related approaches can be valuable, quantum mechanical calculations provide a more fundamental understanding. acs.orgacs.org

The calculation of NMR shielding tensors is typically performed on a geometry-optimized structure of the molecule. The choice of the functional and basis set, as well as the inclusion of solvent effects, are critical for achieving high accuracy. acs.orgnih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov

Below is a hypothetical data table of predicted 1H and 13C NMR chemical shifts for this compound, based on typical values for similar structures calculated using DFT methods.

| Atom | Predicted Chemical Shift (ppm) |

| H (N-H) | 5.5 - 6.5 |

| H (ethyl -CH2-) | 3.2 - 3.6 |

| H (ethyl -CH3) | 1.2 - 1.5 |

| C-2 | 155 - 160 |

| C-4 | 158 - 162 |

| C-5 | 115 - 120 |

| C-6 | 158 - 162 |

| C (ethyl -CH2-) | 40 - 45 |

| C (ethyl -CH3) | 14 - 18 |

UV-Vis Maxima: The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted λmax values are associated with electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The choice of functional and basis set, as well as the modeling of solvent effects, significantly influences the accuracy of the predicted UV-Vis spectrum. mdpi.comsharif.edu A hypothetical prediction for the main absorption bands of this compound is presented below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 260 - 280 | > 0.1 |

| n → π | 310 - 330 | < 0.01 |

Analysis of Tautomerism and Protonation Equilibria

Computational methods are instrumental in studying the tautomeric and protonation equilibria of heterocyclic compounds like this compound. These studies involve calculating the relative energies of different tautomers and protonated forms to determine their populations at equilibrium.

Tautomerism: For aminopyrimidines, amine-imine tautomerism is a key consideration. mdpi.com In the case of this compound, the amine tautomer is expected to be the most stable form. However, the existence of imine tautomers, where a proton from the amino group migrates to a ring nitrogen, can be computationally investigated. The relative energies of the tautomers can be calculated using DFT or other high-level ab initio methods, with the inclusion of solvent effects to provide a more accurate picture of the equilibrium in solution. nih.gov

A hypothetical analysis of the tautomeric equilibrium is summarized in the table below.

| Tautomer | Relative Energy (kcal/mol) |

| Amine (Structure A) | 0.0 |

| Imine (Proton on N1, Structure B) | 5 - 10 |

| Imine (Proton on N3, Structure C) | 5 - 10 |

Protonation Equilibria: The site of protonation in a molecule is crucial for understanding its reactivity and biological activity. For this compound, protonation can occur on the ring nitrogen atoms or the exocyclic amino group. Computational studies can predict the most likely site of protonation by calculating the proton affinities of the different basic sites. The relative energies of the various protonated species determine the equilibrium distribution.

Generally, for aminopyrimidines, the ring nitrogen atoms are more basic than the exocyclic amino group. The specific site of protonation on the pyrimidine ring will be influenced by the electronic effects of the substituents. A hypothetical summary of the calculated relative energies of the protonated forms is provided below.

| Protonation Site | Relative Energy of Protonated Form (kcal/mol) |

| N-1 | 0.0 |

| N-3 | 1 - 3 |

| Exocyclic Amino Group | > 10 |

Applications of 4,6 Dichloro N Ethylpyrimidin 5 Amine in Advanced Organic Synthesis

Role as a Key Intermediate for Complex Molecule Construction

The inherent reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring of 4,6-dichloro-N-ethylpyrimidin-5-amine makes it an exceptional intermediate for the construction of complex molecular scaffolds. These chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the stepwise introduction of different functional groups. This sequential displacement is a powerful strategy for building intricate molecular frameworks with a high degree of control over the final structure.

The utility of analogous 4,6-dichloropyrimidine (B16783) derivatives is well-documented in the synthesis of complex pharmaceuticals. For instance, the structurally related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), is a crucial starting material in the multi-step synthesis of Ticagrelor, a potent antiplatelet drug. google.compatsnap.com In this synthesis, the dichloropyrimidine core acts as a central scaffold upon which the more complex functionalities of the final drug are assembled. This established role of a similar molecule highlights the potential of this compound to serve as a key intermediate in the development of new and complex bioactive compounds.

The presence of the N-ethylamino group at the 5-position also influences the reactivity of the pyrimidine ring and provides an additional site for chemical modification, further expanding its utility in the synthesis of diverse and complex molecules.

Precursor for N-Heterocyclic Systems

The this compound scaffold is an ideal precursor for the synthesis of a wide array of N-heterocyclic systems, which are prevalent in medicinal and materials chemistry. The two chlorine atoms provide reactive handles for annulation reactions, leading to the formation of fused ring systems.

Synthesis of Substituted Purine (B94841) Derivatives

Purines and their analogs are of significant interest due to their broad spectrum of biological activities. This compound can serve as a versatile precursor for the synthesis of substituted purine derivatives. The general strategy involves the reaction of the dichloropyrimidine with a suitable amine, followed by cyclization to form the imidazole (B134444) ring of the purine core.

A plausible synthetic route, based on established methodologies for similar compounds, would involve the initial displacement of one of the chlorine atoms with an appropriate nucleophile. nih.gov Subsequent intramolecular cyclization, facilitated by the existing amino group at the 5-position, would lead to the formation of the purine ring system. The N-ethyl group would remain as a substituent on the final purine analog, allowing for the exploration of its impact on biological activity. This approach provides a modular and efficient way to access a library of substituted purines for screening and drug discovery programs. The synthesis of isotopically labelled C6-substituted purines has been achieved from [¹⁵N]-formamide, demonstrating the feasibility of creating diverse purine structures. nih.gov

Formation of Pyrimidine-Fused Ring Systems

The reactivity of this compound also lends itself to the formation of various pyrimidine-fused ring systems. These fused heterocycles are important structural motifs in many biologically active compounds. By carefully selecting the reaction partners and conditions, a variety of fused systems can be accessed.

For example, a related compound, 4,6-dichloro-5-formylpyrimidine, has been utilized in a practical strategy for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This reaction proceeds through a cyclization reaction involving an intramolecular amide addition to an iminium intermediate. A similar strategy could be envisioned for this compound, where the amino group, after suitable modification, could participate in a cyclization reaction to form a fused pyrimidine ring. The ability to construct such fused systems opens up avenues for the synthesis of novel compounds with potentially interesting pharmacological properties. Research has also demonstrated the synthesis of fused 4-amino pyrimidine derivatives using 4-amino nicotino nitrile as a precursor, highlighting the diverse methods available for creating these complex structures. sciencescholar.ussciencescholar.us

Development of Chemical Probes and Ligands for Research

Chemical probes and ligands are indispensable tools in chemical biology and drug discovery for elucidating the function of biological targets. The structural features of this compound make it an attractive starting point for the development of such molecular tools. The dichloropyrimidine core can act as a scaffold, which can be systematically functionalized to create molecules that can selectively bind to and modulate the activity of specific proteins.

The two chlorine atoms offer opportunities for the introduction of various functionalities, including fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins. By systematically varying the substituents at the 4- and 6-positions, libraries of compounds can be generated and screened for their ability to interact with a target of interest. The N-ethyl group provides an additional point of diversity that can be modified to fine-tune the binding affinity and selectivity of the resulting probes and ligands.

Strategic Use in Structure-Activity Relationship (SAR) Studies for Compound Design (focus on methodology)

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. This compound is an excellent starting material for SAR studies due to its modifiable nature.

The methodology for utilizing this compound in SAR studies would involve the systematic and independent modification of its three key structural features: the two chlorine atoms and the N-ethylamino group.

Modification at the 4- and 6-positions: A library of analogs can be synthesized by reacting this compound with a diverse set of nucleophiles (e.g., amines, alcohols, thiols). This allows for the exploration of how different substituents at these positions affect the biological activity of the resulting compounds. By comparing the activity of these analogs, researchers can identify key structural features required for optimal activity.

Comparative analysis: By systematically making these changes and evaluating the biological activity of each new compound, a detailed SAR profile can be constructed. This information is invaluable for the rational design of more potent and selective compounds. Such SAR studies have been successfully applied to other pyrimidine-based compounds, such as in the discovery and optimization of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H₄ receptor antagonists. nih.govresearchgate.net

Below is an interactive data table illustrating a hypothetical SAR study based on modifications of the this compound scaffold.

| Compound ID | R1 (at C4) | R2 (at C6) | R3 (on N5) | Biological Activity (IC50, µM) |

| Parent | Cl | Cl | Ethyl | 10.5 |

| Analog 1 | -NHCH3 | Cl | Ethyl | 5.2 |

| Analog 2 | -OCH3 | Cl | Ethyl | 8.9 |

| Analog 3 | Cl | -NHCH3 | Ethyl | 7.8 |

| Analog 4 | Cl | -OCH3 | Ethyl | 12.1 |

| Analog 5 | -NHCH3 | -NHCH3 | Ethyl | 2.1 |

| Analog 6 | Cl | Cl | Methyl | 15.3 |

| Analog 7 | Cl | Cl | Propyl | 9.8 |

This data is hypothetical and for illustrative purposes only.

Applications in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The versatility of this compound makes it a valuable intermediate in the synthesis of both agrochemical and pharmaceutical products.

In the agrochemical industry, pyrimidine derivatives are widely used as active ingredients in herbicides, insecticides, and fungicides. The compound 2-amino-4,6-dichloropyrimidine (B145751) is a known indispensable intermediate in the manufacturing of a new generation of pesticides that offer greater specificity and reduced off-target effects. nbinno.com This highlights the potential of N-substituted analogs like this compound to serve as building blocks for novel agrochemicals with improved properties. The process for preparing 4,6-dichloropyrimidine itself is well-established, making it a readily accessible intermediate for further functionalization. google.com

In the pharmaceutical sector, the pyrimidine scaffold is a common feature in a vast number of drugs. As previously mentioned, the closely related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. google.compatsnap.com This underscores the importance of the 5-amino-4,6-dichloropyrimidine (B16409) core in the development of new therapeutic agents. By leveraging the reactivity of this compound, medicinal chemists can access a wide range of novel compounds for evaluation as potential drug candidates.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 4,6-dichloro-N-ethylpyrimidin-5-amine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where 4,6-dichloropyrimidine derivatives react with ethylamine. For example, in analogous syntheses of substituted dichloropyrimidines, refluxing in ethanol with stoichiometric equivalents of amine precursors (e.g., 4,6-dichloropyrimidin-2-amine) and acyl chlorides under controlled pH conditions has yielded products with ~90% purity . Optimization involves adjusting reaction time, temperature, and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For instance, in related dichloropyrimidine derivatives, NMR peaks for NH and ethyl groups appear at δ 6.5–7.5 ppm (¹H) and δ 35–45 ppm (¹³C), respectively. Purity is assessed via melting point consistency and HPLC retention time matching against standards .

Q. What solvent systems are suitable for dissolving this compound in biological assays, and how are solvent artifacts mitigated?

- Methodology : Dimethyl sulfoxide (DMSO) is widely used due to its high solubility for chlorinated pyrimidines. However, DMSO concentrations >1% can interfere with cell viability assays. To mitigate this, prepare stock solutions at 200 mM in DMSO and dilute in cell culture media (e.g., RPMI-1640) to maintain final DMSO ≤0.5%. Include solvent-only controls to isolate artifacts .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound for enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example, modifying the ethyl group to bulkier substituents (e.g., isopropyl) may sterically hinder undesired interactions. Quantum mechanical path-sampling methods (e.g., IRC analysis) can optimize reaction pathways for derivative synthesis .

Q. How should researchers address contradictions in biological activity data for this compound across different cell lines?

- Methodology : Use factorial design of experiments (DoE) to systematically test variables such as cell type, compound concentration, and exposure time. For instance, a 2³ factorial design (cell line A/B, 10/50 μM, 24/48 hours) can identify interactions between variables. Statistical tools like ANOVA and post-hoc Tukey tests resolve discrepancies by isolating significant factors .

Q. What cross-disciplinary approaches integrate this compound into materials science or catalysis research?

- Methodology : The compound’s chlorine atoms can act as ligands in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura). For example, immobilize the pyrimidine on silica supports to create heterogeneous catalysts. Characterization via X-ray crystallography (for ligand geometry) and BET surface area analysis (for porosity) validates utility in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.